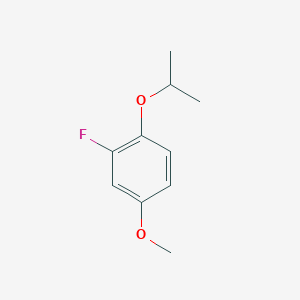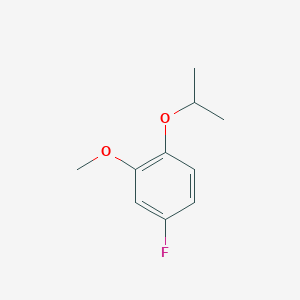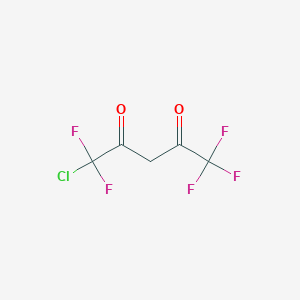
Methyl 4-formylcubane-1-carboxylate
Descripción general
Descripción
“Methyl 4-formylcubane-1-carboxylate” is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.2 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-formylcubane-1-carboxylate” is represented by the formula C11H10O3 . The InChI Key for this compound is QVULKFAPHFCDQB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-formylcubane-1-carboxylate” has a density of 1.907±0.06 g/cm3 (Predicted) and a boiling point of 263.3±40.0 °C (Predicted) .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Methyl 4-formylcubane-1-carboxylate, along with similar compounds, has been studied for its crystal structures through X-ray diffraction analysis. These studies provide insights into how substituents like fluorine, chlorine, and ester groups influence bond lengths within the cubane skeleton, impacting the molecular properties and behavior of these compounds (Irngartinger, Strack, Gredel, Dreuw, & Della, 1999).
Synthetic Chemistry
Methyl 4-formylcubane-1-carboxylate plays a role in synthetic chemistry, serving as a reagent for producing various derivatives. For example, methyl-4-iodocubane-1-carboxylate, a related compound, is used to react with arylthiolate and diphenylphosphanide ions under irradiation, leading to the formation of cubane derivatives (Jimenez, Puiatti, Andrada, Brigante, Crespo Andrada, Rossi, Priefer, & Pierini, 2018).
Intermediate for Heterocyclic Synthesis
Research on the bromination of methyl groups in related compounds like 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate, provides insights into the synthesis of isoxazole-fused heterocycles, highlighting the potential of methyl 4-formylcubane-1-carboxylate as an intermediate in similar reactions (Roy, Rajaraman, & Batra, 2004).
Organic and Medicinal Chemistry
In organic and medicinal chemistry, derivatives of compounds similar to methyl 4-formylcubane-1-carboxylate are synthesized for various applications. For instance, research on the synthesis of novel antimicrobial agents using pyrrole derivatives demonstrates the potential application of methyl 4-formylcubane-1-carboxylate in drug development and synthesis (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Safety and Hazards
“Methyl 4-formylcubane-1-carboxylate” is classified as a warning substance. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 4-formylcubane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVULKFAPHFCDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formylcubane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




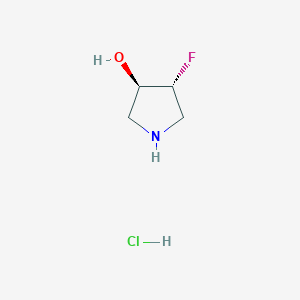
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)
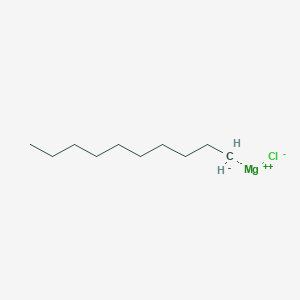
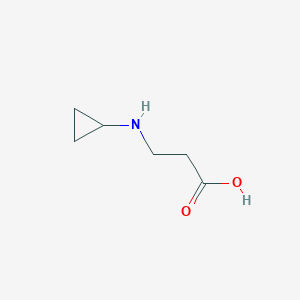
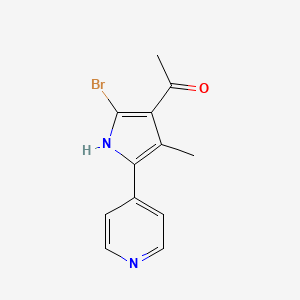

![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)
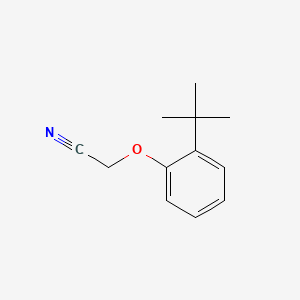
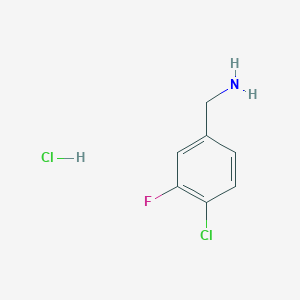
![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)
